(5R-cis)-Toluene-4-sulfonic acid 5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)methyltetrahydrofuran-3-ylmethyl ester
Overview
Description
(5R-cis)-Toluene-4-sulfonic acid 5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)methyltetrahydrofuran-3-ylmethyl ester is a useful research compound. Its molecular formula is C21H21F2N3O4S and its molecular weight is 449.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Imaging
- PET Tracer Synthesis : This compound has been utilized in the synthesis of fluorine-18 labeled vorozole analogues, used as PET tracers for imaging. Specifically, 18F-labeling was achieved through nucleophilic fluorination steps, with applications in brain imaging and specific binding to brain regions related to aromatase activity (Erlandsson et al., 2008).
Antimicrobial and Antifungal Research
- Antimicrobial Activities : Derivatives of this compound have been synthesized and shown to possess antimicrobial activities. For instance, certain novel 1,2,4-triazole derivatives demonstrated good to moderate activity against various microorganisms (Bektaş et al., 2007).
Chemical Structure and Synthesis Studies
- Structural Characterization : Studies have focused on the synthesis and crystal structure analysis of similar compounds. These studies provide insights into the molecular structure and potential applications of such compounds in various scientific fields (Xu et al., 2006).
Bioactivity and Therapeutic Potential
Lipase and α-Glucosidase Inhibition : Research involving novel heterocyclic compounds derived from related structures has shown significant inhibition of lipase and α-glucosidase, indicating potential therapeutic applications (Bekircan et al., 2015).
Angiotensin II Antagonists : Triazole derivatives, including structures similar to the compound , have been evaluated as angiotensin II antagonists. This research is significant for the development of treatments for cardiovascular diseases (Ashton et al., 1993).
Spectroscopic Properties and Applications
Electrochemical and Spectroelectrochemical Properties : Novel metallophthalocyanines derived from similar triazole structures have been synthesized, with their electrochemical and spectroelectrochemical properties studied. This research is vital for applications in materials science and electronics (Kantekin et al., 2015).
Antioxidant Activities : Compounds derived from this structure have been evaluated for their antioxidant properties, demonstrating potential applications in the development of new therapeutic agents (Kol et al., 2020).
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O4S/c1-15-2-5-18(6-3-15)31(27,28)30-11-16-9-21(29-10-16,12-26-14-24-13-25-26)19-7-4-17(22)8-20(19)23/h2-8,13-14,16H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWVLCJRFGIRAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(OC2)(CN3C=NC=N3)C4=C(C=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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